molecular formula C21H21NO2 B6010550 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione

2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione

Cat. No. B6010550
M. Wt: 319.4 g/mol
InChI Key: GCEZLQNMZWZQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as benzylideneacetone and is a derivative of cyclohexanedione.

Mechanism of Action

The mechanism of action of 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione is not fully understood. However, it is believed that this compound interacts with specific proteins and enzymes, resulting in changes in their structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione are still being studied. However, it has been shown to have potential applications in the field of cancer research due to its ability to selectively target certain cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione in lab experiments is its ability to selectively bind to certain proteins and enzymes. This makes it a valuable tool for studying the structure and function of these molecules. However, one limitation of using this compound is its potential toxicity, which must be taken into account when designing experiments.

Future Directions

There are many future directions for research involving 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione. One potential area of research is the development of new fluorescent probes for biological imaging. Additionally, this compound could be studied further for its potential use as a catalyst in organic reactions. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of cancer research.
Conclusion:
In conclusion, 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione is a chemical compound with vast potential applications in scientific research. Its ability to selectively bind to certain proteins and enzymes makes it a valuable tool for studying these molecules. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione can be achieved through various methods. One of the most common methods is the reaction of benzylamine and cyclohexane-1,3-dione in the presence of a catalyst. This reaction results in the formation of the desired product, which can be purified through various techniques such as column chromatography.

Scientific Research Applications

The potential applications of 2-[(benzylamino)methylene]-5-(4-methylphenyl)-1,3-cyclohexanedione in scientific research are vast. This compound has been studied for its potential use as a fluorescent probe in biological imaging due to its ability to selectively bind to certain proteins and enzymes. Additionally, this compound has been studied for its potential use as a catalyst in various organic reactions.

properties

IUPAC Name

2-(benzyliminomethyl)-3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-15-7-9-17(10-8-15)18-11-20(23)19(21(24)12-18)14-22-13-16-5-3-2-4-6-16/h2-10,14,18,23H,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEZLQNMZWZQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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